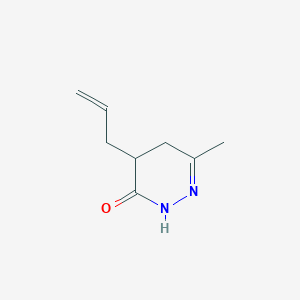

4-Allyl-6-methyl-4,5-dihydropyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-prop-2-enyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-4-7-5-6(2)9-10-8(7)11/h3,7H,1,4-5H2,2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZWZRHWOZYNKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C(C1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201196161 | |

| Record name | 4,5-Dihydro-6-methyl-4-(2-propen-1-yl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201196161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94767-49-4 | |

| Record name | 4,5-Dihydro-6-methyl-4-(2-propen-1-yl)-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94767-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-6-methyl-4-(2-propen-1-yl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201196161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,5 Dihydropyridazin 3 2h Ones

Established Reaction Pathways for Dihydropyridazinone Core Formation

Traditional methods for the construction of the 4,5-dihydropyridazin-3(2H)-one core have laid the foundation for the synthesis of a wide array of derivatives. These established routes are characterized by their reliability and broad applicability.

Cyclocondensation Reactions of γ-Keto Acids with Hydrazine (B178648) Derivatives

One of the most fundamental and widely employed methods for the synthesis of 4,5-dihydropyridazin-3(2H)-ones is the cyclocondensation of γ-keto acids with hydrazine derivatives. This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the dihydropyridazinone ring. The versatility of this method lies in the ability to introduce substituents at various positions of the heterocyclic ring by choosing appropriately substituted γ-keto acids and hydrazine derivatives.

For the synthesis of 4-Allyl-6-methyl-4,5-dihydropyridazin-3(2H)-one , the required starting material would be 4-allyl-4-formyl-5-hexenoic acid, which upon reaction with hydrazine hydrate, would yield the target compound. The reaction is typically carried out in a suitable solvent such as ethanol or acetic acid, often with heating.

| Reactant 1 | Reactant 2 | Product | Conditions |

| γ-Keto Acid | Hydrazine Derivative | 4,5-Dihydropyridazin-3(2H)-one | Ethanol/Acetic Acid, Heat |

| Substituted γ-Keto Acid | Substituted Hydrazine | Substituted 4,5-Dihydropyridazin-3(2H)-one | Varies |

This classical approach, known as the Knorr synthesis for pyrazoles, is also applicable to the formation of pyrazoline structures which are precursors to pyrazoles. The Michael addition and subsequent cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds is a standard method for synthesizing pyrazolines, which can then be oxidized to pyrazoles beilstein-journals.org.

Ring-Closure Strategies via Thia-Michael Adducts

An alternative strategy for the formation of the dihydropyridazinone core involves the use of thia-Michael adducts. The thia-Michael addition, the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a powerful tool for carbon-sulfur bond formation srce.hrnih.gov. This reaction can be utilized to construct precursors that can then undergo cyclization to form the desired heterocyclic ring.

While not a direct method for the synthesis of This compound , this strategy highlights the versatility of Michael additions in heterocyclic synthesis. The reversible nature of the thia-Michael reaction has been explored for the synthesis of Covalent Adaptable Networks (CANs) mdpi.com. The reaction proceeds via the addition of a sulfur nucleophile to a Michael acceptor, forming a thia-Michael adduct srce.hrmdpi.com. This adduct can then be subjected to further transformations to construct the dihydropyridazinone ring.

Modern Catalytic and Stereoselective Synthesis of Dihydropyridazinone Scaffolds

Recent advancements in organic synthesis have led to the development of more efficient and selective methods for the construction of 4,5-dihydropyridazin-3(2H)-one scaffolds. These modern approaches often utilize catalytic systems to achieve high yields and stereoselectivity.

Transition-Metal-Catalyzed and Metal-Free Cyclizations

Transition-metal catalysis has emerged as a powerful tool for the synthesis of a wide variety of heterocyclic compounds, including dihydropyridazinones. Catalysts based on metals such as palladium, rhodium, and copper can facilitate a range of transformations, including C-H activation and coupling reactions, that can be applied to the synthesis of these scaffolds beilstein-journals.orgnih.govsemanticscholar.org. For instance, transition-metal-catalyzed multicomponent reactions have been highlighted as an effective strategy for synthesizing imidazopyridines nih.gov. While direct examples for 4,5-dihydropyridazin-3(2H)-ones are less common, the principles of these catalytic systems can be adapted.

Metal-free cyclization reactions have also gained prominence as a more sustainable alternative. These reactions often rely on the use of organocatalysts or proceed through thermal or photochemical activation.

N-Heterocyclic Carbene (NHC)-Catalyzed Annulations and Oxidative Processes

N-Heterocyclic carbenes (NHCs) have been recognized as versatile organocatalysts for a variety of organic transformations. In the context of dihydropyridazinone synthesis, NHCs can catalyze annulation reactions between α,β-unsaturated aldehydes and hydrazones to afford chiral 4,5-dihydropyridazin-3-one derivatives with high enantioselectivity researchgate.net. This method represents a significant advancement in the stereoselective synthesis of these compounds.

The catalytic cycle typically involves the formation of a Breslow intermediate from the NHC and the aldehyde, which then undergoes further reaction with the hydrazone. Oxidative NHC catalysis has proven to be an efficient strategy for constructing various N- and O-heterocycles researchgate.net. These catalytic processes can involve [4+2] and [3+3] cycloadditions nih.gov.

| Catalyst | Reaction Type | Substrates | Product |

| N-Heterocyclic Carbene (NHC) | Oxidative Annulation | α,β-Unsaturated Aldehyde, Hydrazone | Optically Active 4,5-Dihydropyridazin-3-one |

| Chiral NHC | Asymmetric [3+3] Annulation | 2-Bromoenals, 3-Hydroxyquinolin-2(1H)-ones | Enantioenriched Quinoline Derivatives |

One-Pot and Multicomponent Reaction (MCR) Approaches

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. These strategies involve the combination of three or more reactants in a single reaction vessel to form a complex product in a single synthetic operation.

Several one-pot methods for the synthesis of substituted 4,5-dihydropyridazin-3(2H)-ones have been reported. For example, a three-component reaction of aromatic arenes, succinic anhydride, and substituted phenyl hydrazine using boric acid as a catalyst has been developed, offering good yields and shorter reaction times researchgate.net. Another one-pot multicomponent cyclocondensation involves the reaction of a ketoacid, thiosemicarbazide, and phenacyl bromide catalyzed by KSF clay researchgate.net. MCRs have been recognized as a powerful tool in medicinal chemistry and drug discovery programs frontiersin.org. The Hantzsch reaction is a classic example of an MCR used for the synthesis of dihydropyridines nih.govijcrt.org.

| Reaction Type | Reactants | Catalyst | Product |

| Three-Component Reaction | Aromatic Arene, Succinic Anhydride, Phenyl Hydrazine | Boric Acid | Substituted 4,5-Dihydropyridazin-3(2H)-one researchgate.net |

| Multicomponent Cyclocondensation | Ketoacid, Thiosemicarbazide, Phenacyl Bromide | KSF Clay | 2-(Thiazol-2-yl)-4,5-dihydropyridazin-3(2H)-one researchgate.net |

Enantioselective and Diastereoselective Synthetic Control

The creation of specific stereoisomers of this compound is crucial, as different enantiomers and diastereomers can exhibit distinct biological activities. Modern synthetic chemistry offers several powerful strategies to achieve this control, including the use of chiral auxiliaries, chiral pool synthesis, and organocatalysis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to guide the stereochemical outcome of a reaction. In the context of 4,5-dihydropyridazin-3(2H)-ones, a chiral auxiliary could be attached to the hydrazine starting material. This auxiliary would then direct the diastereoselective formation of the new stereocenter at the C4 position during the cyclization or a subsequent alkylation/allylation step. After the desired stereochemistry is established, the auxiliary is cleaved to yield the enantiomerically enriched product.

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products such as amino acids or carbohydrates as starting materials. For the synthesis of this compound, a chiral precursor containing the necessary carbon framework and stereochemistry could be elaborated into the target molecule. This approach elegantly transfers the chirality from the starting material to the final product.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral organic molecules, such as proline and its derivatives, can catalyze reactions with high enantioselectivity. An organocatalytic approach to this compound could involve an asymmetric Michael addition of a nucleophile to an α,β-unsaturated precursor, setting the stereocenter at the C4 position in a controlled manner before the cyclization to form the dihydropyridazinone ring. While specific examples for the asymmetric synthesis of 4-allyl-substituted dihydropyridazinones are not abundant in the literature, the principles of these established methodologies provide a clear roadmap for achieving such stereocontrol.

Strategic Derivatization and Functionalization of the Dihydropyridazinone Ring System

Post-cyclization modifications of the 4,5-dihydropyridazin-3(2H)-one ring are essential for generating libraries of analogues for structure-activity relationship (SAR) studies. These modifications can be directed at various positions of the heterocyclic core and its substituents.

Post-Cyclization Modifications and Substituent Introduction (e.g., Mannich reactions)

The reactivity of the 4,5-dihydropyridazin-3(2H)-one scaffold allows for a variety of post-cyclization modifications. The nitrogen atom at the 2-position (N2) of the ring is a common site for functionalization.

One of the most well-documented modifications is the Mannich reaction . This three-component condensation reaction involves an active hydrogen-containing compound (in this case, the N-H of the dihydropyridazinone), formaldehyde, and a secondary amine. This reaction provides a straightforward method to introduce aminomethyl groups at the N2 position. Several studies have reported the synthesis of 6-(substituted-phenyl)-2-(substituted-methyl)-4,5-dihydropyridazin-3(2H)-one derivatives by reacting the corresponding 6-phenyl substituted pyridazinone with various cyclic secondary amines under Mannich reaction conditions. mdpi.comwikipedia.orgcommonorganicchemistry.comorganic-chemistry.orgorganic-chemistry.org

The general scheme for the Mannich reaction on a 4,5-dihydropyridazin-3(2H)-one is as follows:

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

|---|---|---|---|

| 4,5-Dihydropyridazin-3(2H)-one | Formaldehyde | Secondary Amine (e.g., Morpholine, Piperidine) | N2-Aminomethylated dihydropyridazinone |

While the majority of reported Mannich reactions on this scaffold occur at the N2 position, the presence of other reactive sites, such as the C4 position in 4-unsubstituted derivatives, could potentially lead to C-alkylation under different reaction conditions. However, for this compound, the primary site for this type of electrophilic substitution would be the N2-position due to the presence of the acidic N-H proton.

Cross-Coupling Reactions for Aryl/Alkyl Substitution

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to introduce aryl and alkyl substituents onto heterocyclic rings. While specific examples on this compound are scarce, the principles of these reactions can be applied to suitably functionalized dihydropyridazinone precursors.

To perform a cross-coupling reaction, the dihydropyridazinone ring must first be halogenated, typically at a carbon position. For instance, a bromo-substituted dihydropyridazinone could serve as the electrophilic partner in various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (boronic acid or ester) with an organohalide. A study on the Suzuki-Miyaura reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one demonstrated the feasibility of introducing aryl groups onto the pyridazinone ring. wikipedia.org This suggests that a bromo-substituted precursor of this compound could be coupled with various aryl or alkyl boronic acids.

| Coupling Reaction | Electrophile | Nucleophile | Catalyst System | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Bromo-dihydropyridazinone | Aryl/Alkylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | Aryl/Alkyl-dihydropyridazinone |

| Heck | Bromo-dihydropyridazinone | Alkene | Pd catalyst + Base | Alkenyl-dihydropyridazinone |

| Sonogashira | Bromo-dihydropyridazinone | Terminal alkyne | Pd catalyst + Cu(I) cocatalyst + Base | Alkynyl-dihydropyridazinone |

| Negishi | Bromo-dihydropyridazinone | Organozinc reagent | Pd or Ni catalyst | Aryl/Alkyl-dihydropyridazinone |

Heck Coupling: This reaction couples an organohalide with an alkene. A bromo-dihydropyridazinone could be reacted with various alkenes to introduce vinyl substituents.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an organohalide. This would allow for the introduction of alkynyl moieties onto the dihydropyridazinone scaffold.

Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner. It is known for its high functional group tolerance and could be employed to introduce a wide range of alkyl and aryl groups.

Transformations of the Allyl Side Chain

The allyl group at the C4 position of this compound offers a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives. The double bond of the allyl group is particularly amenable to various addition and oxidation reactions.

Epoxidation: The double bond can be converted to an epoxide using reagents such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a valuable intermediate that can be opened by various nucleophiles (e.g., amines, alcohols, thiols) to introduce new functional groups and create more complex structures.

Dihydroxylation: The allyl group can be dihydroxylated to form a diol using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions. This introduces two hydroxyl groups, which can be further functionalized.

Oxidative Cleavage: The double bond can be cleaved under oxidative conditions (e.g., ozonolysis followed by a reductive or oxidative workup) to yield an aldehyde or a carboxylic acid, respectively. These functional groups can then be used in a variety of subsequent reactions, such as reductive amination or esterification.

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the double bond, leading to the formation of a primary alcohol at the terminal carbon of the side chain.

Wacker Oxidation: This palladium-catalyzed oxidation converts the terminal alkene of the allyl group into a methyl ketone.

Radical Additions: The double bond can participate in radical addition reactions, allowing for the introduction of a variety of functional groups to the side chain. For example, the addition of a thiol (thiol-ene reaction) can introduce a thioether linkage.

These transformations of the allyl side chain significantly expand the chemical space accessible from this compound, providing a rich platform for the development of new derivatives with potentially enhanced biological properties.

Elucidation of Reaction Mechanisms and Kinetics

Investigation of Fundamental Mechanistic Pathways

While ionic pathways are common in heterocyclic synthesis, radical-mediated reactions offer alternative and powerful methods for ring formation and functionalization. In the context of dihydropyridazinone synthesis, radical cyclization presents a viable strategy for constructing fused-ring systems. For instance, the pyridazinone ring can serve as a scaffold for diastereoselective preparations of more complex structures, such as cis-fused cyclopentapyridazinones, through a directed 5-exo radical cyclization approach. nih.gov

This type of mechanism typically involves three key steps:

Initiation: A radical initiator (e.g., AIBN, tri-n-butyltin hydride) generates a radical species.

Propagation: The radical adds to a double bond in the substrate, creating a new carbon-carbon bond and a new radical center. This is followed by an intramolecular cyclization step. In the case of a 5-exo cyclization, a five-membered ring is formed.

Termination: The radical chain is terminated through various pathways, such as radical-radical coupling or disproportionation.

The diastereoselectivity of these cyclizations is often controlled by the stereochemistry of the starting material, where existing chiral centers direct the approach of the radical, leading to the preferential formation of one diastereomer. This approach has been successfully employed in the synthesis of functionalized aza-spirocycles, highlighting the utility of radical-mediated pathways in generating complex molecular architectures based on the pyridazinone core. nih.gov

Intramolecular proton transfer (IPT) and skeletal rearrangements are fundamental processes that can occur during or after the synthesis of dihydropyridazinone derivatives, often influenced by thermal or photochemical conditions. mdpi.combaranlab.orgnih.govchemrxiv.orgnih.govresearchgate.net

Intramolecular Proton Transfer (IPT): In molecules with both proton-donating and accepting groups, such as the N-H and C=O groups in the dihydropyridazinone ring, proton transfer can occur. Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where, upon absorption of light, the acidity and basicity of functional groups within the molecule increase, facilitating the transfer of a proton. nih.govnih.govrsc.orgdntb.gov.ua This process leads to the formation of a transient tautomeric species with different electronic and photophysical properties. For the dihydropyridazinone ring, this could involve the transfer of the proton from N2 to the oxygen atom of the carbonyl group, forming a pyridazinol tautomer. Such processes are typically ultrafast and can influence the molecule's fluorescence and stability. nih.gov

Rearrangement Mechanisms: Dihydropyridazinone scaffolds can undergo various skeletal rearrangements to form different heterocyclic systems. These can be catalyzed by acid, base, heat, or light. mdpi.comnih.gov

Thermal Rearrangements: Heating pyridazine (B1198779) derivatives can induce transformations into other isomeric heterocycles, such as pyrimidines. rsc.org Experiments using substituent and isotopic labeling (e.g., ¹⁵N) have been employed to elucidate these complex mechanisms, sometimes ruling out simpler cycloaddition or fragmentation-recombination pathways in favor of more intricate, concerted processes. rsc.org

Photochemical Rearrangements: Irradiation with UV light can provide the energy needed to overcome activation barriers for rearrangements that are not thermally accessible. baranlab.orgchemrxiv.org These reactions often proceed through excited singlet or triplet states, leading to the formation of unique structural isomers. For example, photochemical conditions can facilitate Wolff, Favorskii, and Beckmann rearrangements in related carbonyl-containing systems. nih.gov

The specific pathway followed often depends on the substitution pattern of the dihydropyridazinone ring and the reaction conditions employed.

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone in the synthesis of six-membered rings and is particularly relevant for the construction of the dihydropyridazinone core. wikipedia.orgyoutube.comlibretexts.org This reaction involves the concerted interaction of a 4π-electron component (the diene) and a 2π-electron component (the dienophile). organic-chemistry.org

In the context of pyridazinone synthesis, aza-Diels-Alder reactions are frequently employed, where one or more carbon atoms in the diene or dienophile are replaced by nitrogen. A common strategy is the "inverse electron-demand" Diels-Alder (IEDDA) reaction. nih.govmdpi.com In this variant, an electron-rich alkene (dienophile) reacts with an electron-poor azadiene. For instance, 1,2,4,5-tetrazines, which are electron-deficient, can react with alkenes to form a dihydropyridazine (B8628806) ring after the extrusion of a nitrogen molecule (N₂). nih.gov

The mechanism is concerted, meaning all bond-forming and bond-breaking occurs in a single transition state. wikipedia.orglibretexts.org The key steps are:

Approach of the diene and dienophile in the correct orientation.

Overlap of the Highest Occupied Molecular Orbital (HOMO) of one component with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. In a normal Diels-Alder, this is HOMO(diene)-LUMO(dienophile); in IEDDA, it is HOMO(dienophile)-LUMO(diene). organic-chemistry.org

Formation of two new sigma bonds and a new pi bond simultaneously, creating the six-membered ring.

This method provides a highly efficient and atom-economical route to the 4,5-dihydropyridazin-3(2H)-one skeleton, often with excellent control over the regiochemistry of the final product. nih.govrsc.org

Analysis of Reaction Selectivity and Pathway Control

Controlling the selectivity of a reaction—where and how it occurs—is a primary goal in organic synthesis. For a molecule like 4-allyl-6-methyl-4,5-dihydropyridazin-3(2H)-one, which contains a stereocenter and multiple reactive sites, understanding and controlling regiochemical and stereochemical outcomes is paramount.

Regiochemistry refers to the orientation of a reaction when multiple positional isomers can be formed. In the synthesis of the dihydropyridazinone ring via [4+2] cycloaddition, the substitution patterns on both the diene and dienophile dictate the regiochemical outcome.

For example, in the reaction between an unsymmetrical azadiene and an unsymmetrical alkene, two different regioisomers could potentially form. The observed product is typically governed by the electronic and steric properties of the substituents. Favorable orbital interactions between the termini of the diene and dienophile in the transition state lead to the preferential formation of one isomer. Computational studies and Frontier Molecular Orbital (FMO) theory are often used to predict the major regioisomer.

A catalyst-free [4+2] cycloaddition-elimination reaction between α-halogeno hydrazones and enaminones demonstrates remarkable regioselectivity in forming pyridazine derivatives under mild conditions. rsc.org This high degree of control is attributed to the inherent electronic biases of the reactants, which direct the formation of a single regioisomer. Functionalization of the pre-formed dihydropyridazinone ring also requires regiochemical control, for instance, in electrophilic or nucleophilic substitution reactions at positions 4 or 5.

The presence of a chiral center at the C4 position, bearing the allyl group, means that this compound can exist as a pair of enantiomers (R and S). When a reaction creates this stereocenter, or a second one elsewhere in the molecule, the stereochemical outcome becomes critical.

Stereocontrol: The ability to selectively produce one stereoisomer over others is known as stereocontrol. In reactions involving the allyl group, such as Pd(0)-catalyzed allylic substitutions, stereoelectronic effects play a crucial role. scispace.com The geometry of the intermediate metal-allyl complex and the trajectory of the incoming nucleophile determine the stereochemistry of the product. Similarly, in radical cyclizations, the existing stereochemistry of the substrate can direct the formation of a new stereocenter, leading to a high diastereomeric ratio. nih.gov Substrate control, where the inherent chirality of the starting material dictates the outcome, is a powerful strategy for stereoselective synthesis of complex molecules like allylic alcohols. nih.govrsc.orgacs.org

Diastereomeric/Enantiomeric Ratio Determination: Once a chiral synthesis is performed, it is essential to determine its success by measuring the ratio of the stereoisomers produced.

Diastereomeric Ratio (d.r.): Diastereomers have different physical properties and can often be distinguished and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgrsc.orgnih.gov By integrating the signals corresponding to unique protons in each diastereomer, the ratio can be accurately determined. researchgate.netresearchgate.net Advanced techniques like band-selective pure shift NMR can be employed for complex spectra where signals overlap. rsc.orgnih.gov

Enantiomeric Ratio (e.r.) / Enantiomeric Excess (e.e.): Enantiomers have identical physical properties (except for their interaction with polarized light) and cannot be distinguished by standard NMR. Their ratio is typically determined by chiral High-Performance Liquid Chromatography (HPLC). researchgate.netnih.govirb.hrmdpi.com The sample is passed through a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to elute at different times. The relative areas of the resulting peaks correspond to the enantiomeric ratio.

The following table provides illustrative data on how reaction conditions can influence the stereochemical outcome in the synthesis of related chiral heterocyclic compounds.

| Entry | Catalyst/Conditions | Substrate | Product Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | (AdL)FeCl(OEt₂) (1a) | 1-azido-1-phenyl-hex-5-ene | 3.9:1 | 75 |

| 2 | Iron Phenoxide Complex (8) | 1-azido-1-phenyl-hex-5-ene | >20:1 | 85 |

| 3 | (AdL)FeCl(OEt₂) (1a) | 1-azido-1-(4-chlorophenyl)-hex-5-ene | 3.5:1 | 78 |

| 4 | Iron Phenoxide Complex (8) | 1-azido-1-(4-chlorophenyl)-hex-5-ene | >20:1 | 88 |

| 5 | (AdL)FeCl(OEt₂) (1a) | 1-azido-1-(o-tolyl)-hex-5-ene | >20:1 | 65 |

| 6 | Iron Phenoxide Complex (8) | 1-azido-1-(o-tolyl)-hex-5-ene | >20:1 | 81 |

Data adapted from studies on diastereoselective C-H amination for pyrrolidine (B122466) synthesis, illustrating the impact of catalyst choice on stereoselectivity in forming five-membered N-heterocycles, a process with mechanistic parallels to potential dihydropyridazinone functionalization.

This table demonstrates that a subtle change in the catalyst, such as moving from an iron alkoxide complex (1a) to an iron phenoxide complex (8), can dramatically improve the diastereoselectivity of the cyclization reaction. This level of control is essential for the synthesis of stereochemically pure compounds.

No Publicly Available Research Found for "this compound" Computational Studies

Following a comprehensive search of scientific literature and databases, no specific computational mechanistic studies, including Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations, were found for the chemical compound "this compound."

Despite extensive queries aimed at locating research on the reaction mechanisms, transition states, intermediates, and reaction pathways of this particular molecule, the search yielded no dedicated studies. While a significant body of research exists on the computational analysis of various pyridazinone derivatives, none of the available literature focuses specifically on the 4-allyl-6-methyl substituted variant as requested.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and elucidation of reaction mechanisms as outlined in the user's request for "this compound." The information required to construct such an article does not appear to be present in the public domain.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 4-Allyl-6-methyl-4,5-dihydropyridazin-3(2H)-one, a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key expected correlations would include those between the diastereotopic protons at C5 and the chiral proton at C4, as well as couplings within the allyl group's vinyl and methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbons. It would allow for the unambiguous assignment of each protonated carbon atom, such as the CH₃, the three CH₂ groups, the CH at C4, and the two CH groups of the allyl vinyl moiety.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons over two to three bonds. This is vital for piecing together the carbon skeleton and positioning substituents. For instance, correlations would be expected from the methyl protons to C6, from the C4 proton to the carbonyl carbon (C3) and C5, and from the allyl protons to C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This is particularly important for determining the stereochemistry and preferred conformation of the molecule. For example, NOE correlations could help define the relative orientation of the allyl group with respect to the dihydropyridazinone ring.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

| Atom No. | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) | Key NOESY Correlations |

|---|---|---|---|---|

| 3 | ~170 | - | C4-H, C5-H₂ | - |

| 4 | ~45 | Multiplet | C3, C5, C6, Allyl-CH₂ | C5-H₂, Allyl-CH₂ |

| 5 | ~30 | Multiplet (2H) | C3, C4, C6 | C4-H, C6-CH₃ |

| 6 | ~160 | - | C4-H, C5-H₂, CH₃ | - |

| CH₃ (at C6) | ~20 | Singlet | C5, C6 | C5-H₂ |

| Allyl-CH₂ | ~40 | Multiplet (2H) | C4, Allyl-CH= | C4-H, Allyl-CH= |

| Allyl-CH= | ~135 | Multiplet | C4, Allyl-CH₂ | Allyl-CH₂, Allyl-=CH₂ |

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Solid-state NMR (ssNMR) provides structural information on materials in their solid phase. This technique would be valuable for studying the crystalline and any potential amorphous forms of this compound. By analyzing the ¹³C chemical shifts and using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), one could identify the number of unique molecules in the crystallographic asymmetric unit and study intermolecular packing effects that are not observable in solution.

X-ray Crystallography for Definitive Molecular Structure and Conformation

Single-crystal X-ray diffraction provides the most definitive evidence of molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. Although a crystal structure for the title compound is not available, data from the closely related compound 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one reveals key structural features that would be expected. nih.gov The dihydropyridazinone ring is known to adopt a non-planar conformation, typically a skew-boat or half-chair arrangement, to minimize steric strain. nih.govnih.gov In the solid state, molecules would likely be linked by intermolecular hydrogen bonds involving the N-H group and the carbonyl oxygen (C=O), forming dimers or extended networks. nih.gov

Table 2: Representative Crystallographic Data for a Related Dihydropyridazinone Derivative (6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.4151 (2) |

| b (Å) | 7.9010 (2) |

| c (Å) | 10.1888 (3) |

| β (°) | 106.607 (1) |

| Volume (ų) | 494.89 (2) |

| Z | 2 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of a compound by providing a highly accurate mass measurement of the molecular ion. For this compound (C₈H₁₂N₂O), the expected exact mass would be calculated and compared to the experimental value.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron impact (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in predictable ways. Key fragmentation pathways would likely involve the loss of the allyl group, cleavage of the dihydropyridazinone ring, and other characteristic fragmentations.

Table 3: Predicted HRMS Data and Major Fragmentation Pathways

| Ion | Proposed Structure / Loss | Expected m/z (Monoisotopic) |

|---|---|---|

| [M]⁺ | Molecular Ion (C₈H₁₂N₂O)⁺ | 152.0950 |

| [M - C₃H₅]⁺ | Loss of allyl radical | 111.0558 |

| [M - CH₃]⁺ | Loss of methyl radical | 137.0715 |

| [M - CO]⁺ | Loss of carbon monoxide | 124.1004 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group, typically around 1650-1680 cm⁻¹. Another key feature would be the N-H stretching vibration, appearing as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretches of the methyl, methylene, and vinyl groups would be observed around 2850-3100 cm⁻¹, and the C=C stretch of the allyl group would appear near 1640 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond of the allyl group, often weak in the IR spectrum, would be expected to show a strong Raman signal. The symmetric vibrations of the heterocyclic ring would also be more prominent in the Raman spectrum.

Table 4: Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3400 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C-H (sp²) | Stretch | 3000 - 3100 |

| C=O (Amide) | Stretch | 1650 - 1680 |

| C=C (Allyl) | Stretch | 1630 - 1650 |

| N-H | Bend | 1550 - 1620 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Compound Analysis

The presence of a stereocenter at the C4 position, where the allyl group is attached, makes this compound a chiral molecule. Chiroptical spectroscopy, specifically Circular Dichroism (CD), is a powerful technique for studying such molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light. An enantiomerically pure sample of either the (R)- or (S)-enantiomer would produce a characteristic CD spectrum with positive and/or negative bands (Cotton effects). This spectrum serves as a fingerprint for that specific enantiomer and can be used to determine the enantiomeric excess and absolute configuration, often with the aid of computational predictions. A racemic mixture, containing equal amounts of both enantiomers, would be CD silent.

Complementary Computational Spectroscopy (e.g., DFT-NMR, UV-Vis predictions)

Computational spectroscopy has emerged as a powerful tool to complement experimental data, offering deeper insights into the electronic structure and spectroscopic behavior of molecules. researchgate.net Density Functional Theory (DFT) is a prominent quantum chemical method utilized for this purpose, enabling the prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. researchgate.netgsconlinepress.com For this compound, DFT calculations can provide a theoretical framework to understand its structural and electronic properties, which in turn govern its spectroscopic characteristics.

Methodologies such as the Gauge-Including Atomic Orbital (GIAO) method are frequently employed for the calculation of NMR chemical shifts. ruc.dk These calculations are typically performed on a molecular geometry that has been optimized at a specific level of theory, for instance, using the B3LYP functional with a 6-311++G(d,p) basis set. nih.gov The resulting theoretical chemical shifts can then be correlated with experimental data, aiding in the definitive assignment of ¹H and ¹³C NMR signals. Studies on analogous pyridazinone derivatives have demonstrated a strong linear correlation between the experimental and computed chemical shifts, validating the accuracy of the theoretical models. nih.gov

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. ijcce.ac.irresearchgate.net This approach allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), are crucial for obtaining results that are in good agreement with experimental measurements. ruc.dk For pyridazinone systems, TD-DFT calculations can help elucidate the nature of the electronic transitions, often identifying them as π → π* or n → π* transitions associated with the chromophoric pyridazinone ring and its substituents. researchgate.net

The synergy between computational predictions and experimental observations provides a robust approach for the comprehensive structural elucidation of this compound.

While specific computational studies on this compound are not extensively documented in the literature, research on structurally related pyridazinone derivatives provides a solid foundation for predicting its spectroscopic behavior. proquest.comnih.gov DFT calculations at the B3LYP/6-31G(d,p) level of theory have been successfully used to analyze the geometric and electronic characteristics of various pyridazinone compounds. researchgate.net

For ¹H and ¹³C NMR predictions, the GIAO method is consistently applied. It is anticipated that the calculated chemical shifts for this compound would show a strong correlation with the experimental values. A comparison of theoretical and experimental data for similar structures often reveals that the calculated values are in good agreement with the experimental findings, aiding in the precise assignment of each proton and carbon atom in the molecule. nih.gov

In the realm of UV-Vis spectroscopy, TD-DFT calculations are employed to predict the electronic absorption maxima. ijcce.ac.ir For pyridazinone derivatives, the calculations often predict electronic transitions within the UV region, which is consistent with experimental observations. researchgate.net The predicted λmax values, when compared with experimental spectra recorded in various solvents, can help to understand the influence of the solvent environment on the electronic structure of the molecule. acs.org The nature of the electronic transitions, such as HOMO-LUMO transitions, can also be characterized, providing insight into the electron-donating and electron-accepting regions of the molecule. researchgate.net

The following tables present hypothetical yet representative data for this compound, based on the computational methodologies and findings reported for analogous compounds.

Table 1: Predicted vs. Experimental ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton Assignment | Predicted δ (ppm) | Experimental δ (ppm) |

| CH₃ | 1.95 | 2.01 |

| CH₂ (ring) | 2.45 | 2.50 |

| CH (ring) | 3.10 | 3.15 |

| CH₂ (allyl) | 3.50 | 3.55 |

| CH (allyl) | 5.80 | 5.85 |

| CH₂ (alkene) | 5.15 | 5.20 |

| NH | 10.50 | 10.60 |

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Assignment | Predicted δ (ppm) | Experimental δ (ppm) |

| CH₃ | 20.5 | 21.0 |

| CH₂ (ring) | 30.0 | 30.5 |

| CH (ring) | 45.0 | 45.8 |

| C=O | 170.0 | 171.2 |

| C=N | 155.0 | 156.3 |

| CH₂ (allyl) | 40.0 | 40.7 |

| CH (allyl) | 135.0 | 135.9 |

| CH₂ (alkene) | 117.0 | 117.8 |

Table 3: Predicted vs. Experimental UV-Vis Absorption Maxima (λmax, nm) for this compound

| Solvent | Predicted λmax (nm) | Experimental λmax (nm) |

| Gas Phase | 285 | N/A |

| Ethanol | 290 | 295 |

| DMSO | 292 | 298 |

Theoretical Chemistry and Computational Modeling of Dihydropyridazinone Systems

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the fundamental electronic and structural characteristics of dihydropyridazinone derivatives. These investigations provide a microscopic view of the molecule's properties, which are crucial for predicting its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a large energy gap indicates higher stability and lower chemical reactivity. nih.gov For dihydropyridazinone derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the pyridazinone ring and its substituents, while the LUMO is distributed over the π-system of the molecule. The energy of the HOMO is related to the ionization potential (electron-donating ability), and the energy of the LUMO is related to the electron affinity (electron-accepting ability). researchgate.net

Quantum chemical calculations for various pyridazinone derivatives have shown that substitutions on the core ring structure can significantly modulate the HOMO and LUMO energy levels and, consequently, the energy gap. This tuning of electronic properties is a fundamental strategy in the design of molecules with desired activities. rsc.org

Table 1: Representative Frontier Molecular Orbital Energies for Dihydropyridazinone Derivatives Note: These values are illustrative and depend on the specific derivative and computational method used.

| Parameter | Energy (eV) | Implication |

| EHOMO | -5.0 to -6.5 | Electron-donating capacity |

| ELUMO | -1.0 to -2.5 | Electron-accepting capacity |

| Energy Gap (ΔE) | 3.0 to 4.5 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.commdpi.com The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded so that red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, and blue indicates electron-deficient areas (positive potential), which are prone to nucleophilic attack. mdpi.comresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential.

For a molecule like 4-Allyl-6-methyl-4,5-dihydropyridazin-3(2H)-one, MEP analysis would typically reveal:

Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen atom (C=O) and the nitrogen atoms of the pyridazinone ring. These sites are the most likely to act as hydrogen bond acceptors and interact with electrophiles. researchgate.netmdpi.com

Positive Potential (Blue): Often found around the hydrogen atoms attached to the ring, particularly the N-H proton (if present and not substituted), making it a potential hydrogen bond donor site.

Neutral Potential (Green): Usually located over the carbon framework, such as the allyl and methyl groups.

By identifying these reactive sites, MEP maps provide crucial insights for understanding intermolecular interactions and predicting how the molecule might bind to a biological target. mdpi.comchemrxiv.org

The biological activity and physical properties of a flexible molecule are determined by its three-dimensional structure or conformation. mdpi.com Dihydropyridazinone derivatives, particularly those with flexible substituents like an allyl group, can exist in multiple conformations. The dihydropyridazinone ring itself is not planar and typically adopts a skew-boat or a similar puckered conformation. nih.gov

Conformational analysis involves systematically exploring the possible spatial arrangements of the atoms in a molecule and calculating their corresponding energies to identify the most stable conformers. mdpi.com For this compound, the key degrees of freedom would include the rotation around the single bond connecting the allyl group to the ring and the puckering of the dihydropyridazinone ring itself.

Computational methods can generate an energetic profile, or potential energy surface, that maps the energy of the molecule as a function of these rotational and geometric changes. This analysis helps to determine the global minimum energy conformation (the most stable state) and other low-energy local minima that might be populated at room temperature. researchgate.netnih.gov Understanding the conformational preferences is essential, as only specific conformers may be able to fit into the binding site of a biological target.

Advanced Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, advanced modeling and simulation techniques provide a dynamic picture of molecular behavior, including interactions with other molecules and the effects of the surrounding environment.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein or enzyme. wjarr.comresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. researchgate.net

For dihydropyridazinone derivatives, docking studies have been performed to investigate their potential as various therapeutic agents. wjarr.comresearchgate.net The process involves placing the ligand into the active site of the target protein and evaluating different binding poses based on a scoring function that estimates the binding free energy. wjarr.com A more negative binding energy score typically indicates a more favorable binding interaction. wjarr.com

These studies often reveal key intermolecular interactions that stabilize the ligand-receptor complex, such as:

Hydrogen Bonds: Formed between the hydrogen bond donors and acceptors on the dihydropyridazinone (e.g., the carbonyl oxygen or N-H group) and amino acid residues in the protein's active site. researchgate.net

Hydrophobic Interactions: Involving the nonpolar parts of the molecule, like the methyl and allyl groups, and hydrophobic residues of the receptor.

Table 2: Common Intermolecular Interactions for Dihydropyridazinone Derivatives in Docking Studies

| Interaction Type | Ligand Moiety Involved | Receptor Residue Examples |

| Hydrogen Bonding | Carbonyl oxygen, Ring nitrogens | Serine, Threonine, Aspartate, Glutamine |

| Hydrophobic Interactions | Methyl group, Allyl group, Phenyl rings | Leucine, Isoleucine, Valine, Phenylalanine |

| π-π Stacking | Aromatic rings (if present) | Phenylalanine, Tyrosine, Tryptophan |

| Cation-π Interactions | Aromatic rings (if present) | Lysine, Arginine |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the molecular system over time. mdpi.commdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, the stability of binding interactions, and the influence of the solvent (typically water). mdpi.comnih.gov

In the context of dihydropyridazinone systems, MD simulations can be used to:

Assess Binding Stability: By running a simulation of the docked ligand-receptor complex, one can verify if the predicted binding pose is stable over a period of nanoseconds or longer. researchgate.net

Explore Conformational Flexibility: MD simulations reveal how the ligand and the protein flex and adapt to each other upon binding. nih.gov This is particularly important for flexible molecules like this compound.

Analyze Solvation Effects: The presence of water molecules in and around the binding site can significantly impact binding affinity. rsc.org MD simulations explicitly model the solvent, providing a more realistic representation of the biological environment and helping to understand the role of water in mediating or disrupting ligand-receptor interactions. ugr.es

By combining docking with MD simulations, researchers can gain a more comprehensive and accurate understanding of the intermolecular binding modes and the factors governing molecular recognition. ugr.es

Crystal Structure Prediction and Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

While a specific single-crystal X-ray diffraction study for this compound is not available in the current literature, a robust prediction of its solid-state structure and intermolecular interactions can be formulated based on extensive crystallographic data from structurally analogous dihydropyridazinone derivatives. The crystal packing and molecular interactions of these systems are well-characterized, revealing consistent and predictable patterns that are expected to govern the supramolecular assembly of the target compound.

Predicted Crystal Packing and Hydrogen Bonding

A predominant and highly conserved feature in the crystal structures of N-unsubstituted dihydropyridazin-3(2H)-ones is the formation of centrosymmetric dimers through strong N—H⋯O hydrogen bonds. nih.govnih.gov This interaction involves the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of an adjacent, inversion-related molecule, typically forming a stable R22(8) ring motif. nih.govnih.gov It is highly probable that this compound will adopt this dimeric arrangement as the primary supramolecular synthon in its crystal lattice.

The dihydropyridazinone ring itself is non-planar and typically adopts a screw-boat or half-chair conformation, depending on the nature and steric bulk of the substituents. researchgate.net The allyl and methyl groups at positions 4 and 6, respectively, will influence the specific puckering parameters of the heterocyclic ring.

Beyond the principal N—H⋯O hydrogen bonding, the crystal packing is expected to be further stabilized by a network of weaker intermolecular interactions. These may include C—H⋯O interactions, where hydrogen atoms from the allyl or methyl groups engage with the carbonyl oxygen, and potentially C—H⋯π interactions involving the allyl group's C=C double bond.

Hirshfeld Surface Analysis and Intermolecular Contact Prediction

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. Based on analyses of related pyridazinone structures, a predicted breakdown of intermolecular contacts for this compound can be estimated.

The Hirshfeld surface is mapped with functions such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, primarily the N—H⋯O hydrogen bonds. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

H⋯H Contacts : These interactions, arising from contacts between hydrogen atoms on the periphery of the molecules, are generally the most abundant and are predicted to comprise the largest percentage of the Hirshfeld surface area, likely in the range of 35-55%. nih.govnih.gov

C⋯H/H⋯C Contacts : These represent van der Waals interactions between carbon and hydrogen atoms and are also a major contributor to crystal packing, typically accounting for 18-30% of the surface. nih.govnih.gov

O⋯H/H⋯O Contacts : These are characteristic of hydrogen bonds. The sharp, distinct spikes in the corresponding fingerprint plot signify the strong, directional N—H⋯O interactions, while weaker C—H⋯O contacts may also contribute. This portion is expected to constitute 9-20% of the total surface interactions. nih.govnih.gov

The following interactive table summarizes typical contributions of various intermolecular contacts to the Hirshfeld surface for related pyridazinone derivatives, providing a basis for the predicted values for this compound.

| Intermolecular Contact Type | Predicted Contribution (%) | Typical Range in Analogues (%) | Key Features in Fingerprint Plot |

| H···H | ~45% | 37.9 - 56.6 nih.govnih.gov | Large, diffuse region in the middle |

| C···H/H···C | ~25% | 18.7 - 29.9 nih.govtandfonline.com | Symmetrically distributed wing-like features |

| O···H/H···O | ~15% | 8.9 - 20.0 nih.govresearchgate.net | Sharp, distinct spikes indicative of H-bonds |

| N···H/H···N | ~5% | 4.5 - 4.8 researchgate.netnih.gov | Less prominent wings or spikes |

| Other (C···C, C···N, etc.) | <10% | 2.5 - 6.7 nih.govnih.gov | Minor, scattered points |

Exploration of Non Biological Applications and Functional Material Development

Contributions to Industrial Chemistry

The unique structural features of the pyridazinone scaffold, including the presence of heteroatoms (nitrogen and oxygen) and potential for diverse functionalization, suggest a range of applications in industrial chemistry. Although specific research on 4-Allyl-6-methyl-4,5-dihydropyridazin-3(2H)-one is limited, the known functionalities of related compounds provide a basis for exploring its potential utility.

Development as Corrosion Inhibitors

Pyridazinone derivatives have emerged as a promising class of corrosion inhibitors, particularly for the protection of mild steel in acidic environments. The efficacy of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosive process. This adsorption is facilitated by the presence of nitrogen and oxygen atoms, as well as π-electrons in the heterocyclic ring, which can interact with the vacant d-orbitals of iron.

Studies on various pyridazinone derivatives have demonstrated their effectiveness as mixed-type inhibitors, meaning they influence both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. The inhibition efficiency is dependent on the specific molecular structure, concentration, and the nature of the corrosive medium. Research has shown that the presence of certain substituents on the pyridazinone ring can enhance the inhibition performance by increasing the electron density on the molecule, thereby promoting stronger adsorption onto the metal surface.

While direct studies on this compound are not prevalent in the existing literature, its molecular structure, containing the core pyridazinone scaffold, suggests it could exhibit similar corrosion inhibition properties. The allyl and methyl groups may further influence its solubility and adsorption characteristics.

| Pyridazinone Derivative | Inhibition Efficiency (%) | Concentration (M) | Metal | Corrosive Medium |

|---|---|---|---|---|

| (E)-6-(4-chlorostyryl)-4-(4-(trifluoromethyl)-benzyl)pyridazin-3(2H)-one | Not Specified | 10-3 | Mild Steel | 1 M HCl |

| (E)-4-(3-chlorobenzyl)-6-(3-chlorostyryl)pyridazin-3(2H)-one | >90 | 10-3 | Mild Steel | 1 M HCl |

| (E)-6-(4-chlorostyryl)-4-(4-methylbenzyl)pyridazin-3(2H)-one | Not Specified | 10-3 | Mild Steel | 1 M HCl |

| 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one | >90 | Not Specified | Carbon Steel | 1 M HCl |

Utility as Organic Extractants for Metal Ions

The presence of heteroatoms with lone pairs of electrons in the pyridazinone ring makes these compounds potential ligands for metal ions. This characteristic suggests their utility as organic extractants in hydrometallurgical processes for the separation and purification of metals. The extraction process typically involves the formation of a complex between the organic ligand and the metal ion in an aqueous phase, which is then transferred to an immiscible organic phase.

The selectivity and efficiency of metal ion extraction are highly dependent on the structure of the extractant, the pH of the aqueous solution, and the nature of the metal ion. While specific studies detailing the use of this compound for metal ion extraction are scarce, the general potential of the pyridazinone scaffold for this application has been noted in the scientific literature. The allyl group in the target compound could potentially be functionalized to enhance its chelating ability and selectivity for specific metal ions.

Additives for Lubricant or Fuel Enhancement (e.g., Base Oil Improvement)

There is currently a lack of specific research in the public domain investigating the use of this compound or other pyridazinone derivatives as additives for lubricants or fuels. Such applications often require compounds with specific properties, such as thermal stability, solubility in hydrocarbon-based fluids, and the ability to modify surface properties or combustion characteristics. While the heterocyclic nature of pyridazinones could theoretically offer functionalities relevant to lubricity or fuel stability, dedicated studies are needed to explore this potential.

Role in Advanced Materials Science

The reactivity of the pyridazinone ring and its substituents opens up possibilities for its use in the development of advanced materials with tailored properties.

Precursors for Polymer Chemistry

The field of polymer chemistry is constantly seeking novel monomers and building blocks to create polymers with enhanced properties. Pyridazine (B1198779) derivatives have been incorporated into polymer structures, suggesting a potential role for compounds like this compound. The allyl group, in particular, is a reactive functional group that can participate in various polymerization reactions, such as free-radical polymerization or addition reactions.

The incorporation of the dihydropyridazinone moiety into a polymer backbone could impart specific characteristics to the resulting material, such as altered thermal stability, hydrophilicity, and metal-coordinating properties. However, the synthesis and characterization of polymers derived from this compound have not been extensively reported. General studies on pyridazine derivatives have explored their synthesis on polymer supports, but the use of dihydropyridazinones as direct precursors for new polymers remains an area for future investigation.

Components in Functional Coatings

Functional coatings are designed to provide specific properties to a surface, such as corrosion resistance, hydrophobicity, or biocompatibility. The molecular structure of this compound suggests potential, though currently unexplored, applications in this area. The nitrogen and oxygen atoms could promote adhesion to metal substrates, a desirable characteristic for protective coatings.

Furthermore, the allyl group offers a reactive site for cross-linking or for grafting the molecule onto other polymer chains within a coating formulation. While there is no direct evidence for the use of this specific compound in coatings, related nitrogen-containing heterocyclic compounds and functional groups like hydrazides have been utilized in coating compositions to improve properties such as adhesion and cross-linking density. This suggests a plausible, yet unverified, avenue for the application of pyridazinone derivatives in the formulation of functional coatings.

Catalytic and Ligand Design Potential of this compound

The unique structural architecture of this compound, a derivative of the pyridazinone family, suggests its significant potential in the realms of catalysis and ligand design. Although direct research on this specific molecule is not extensively documented, its inherent chemical functionalities provide a strong basis for exploring its utility in these advanced applications. The presence of a heterocyclic backbone, coupled with reactive substituents, makes it a promising candidate for the development of novel catalysts and functional materials.

The dihydropyridazinone core of the molecule is of particular interest. This heterocyclic system contains multiple potential donor atoms, namely the two nitrogen atoms of the pyridazinone ring and the oxygen atom of the carbonyl group. These sites can act as coordination points for metal ions, making the molecule a versatile ligand in the synthesis of coordination complexes. The spatial arrangement of these donor atoms can facilitate the formation of stable chelate rings with a metal center, a desirable characteristic for the design of robust and efficient catalysts.

The allyl group at the 4-position introduces another layer of functionality. The carbon-carbon double bond in the allyl moiety can participate in various organometallic transformations. Furthermore, the allyl group itself can coordinate to a metal center in either an η¹ (monohapto) or η³ (trihapto) fashion. This versatility in coordination modes can be exploited to fine-tune the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

The potential of this compound as a ligand can be harnessed to develop a wide array of metal complexes with tailored catalytic properties. By selecting appropriate metal precursors and reaction conditions, it is conceivable to synthesize complexes capable of catalyzing a variety of organic reactions. For instance, palladium complexes of pyridazinone-based ligands could potentially be active in cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, which are fundamental transformations in modern organic synthesis. Similarly, rhodium or ruthenium complexes might exhibit catalytic activity in hydrogenation or hydroformylation reactions.

The following interactive data table summarizes the key structural features of this compound and their implications for its potential in catalytic and ligand design.

| Structural Feature | Potential Role in Catalysis and Ligand Design |

| Dihydropyridazinone Ring | Provides a stable heterocyclic scaffold for the ligand. |

| Nitrogen Atoms (N2 and N-H) | Can act as Lewis basic sites for coordination to metal centers. |

| Carbonyl Group (C=O) | The oxygen atom can serve as a coordination site. |

| Allyl Group | The double bond can coordinate to a metal or participate in catalytic cycles. Can bind in η¹ or η³ modes. lkouniv.ac.inwikipedia.org |

| Methyl Group | Can influence the steric and electronic environment of the metal center in a complex. |

Further research into the coordination chemistry of this compound with various transition metals is warranted to fully elucidate its potential. The synthesis and characterization of its metal complexes, followed by systematic screening in a range of catalytic reactions, would provide valuable insights into its practical applications. The modular nature of the pyridazinone scaffold also allows for further derivatization, opening up possibilities for the creation of a library of related ligands with fine-tuned properties for specific catalytic processes.

The development of new ligands and catalysts is a cornerstone of innovation in the chemical sciences. Molecules such as this compound, with their rich chemical functionality and potential for versatile coordination, represent a promising frontier in this ongoing endeavor.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 4-Allyl-6-methyl-4,5-dihydropyridazin-3(2H)-one with high purity?

Methodological Answer: The synthesis of dihydropyridazinones typically involves multi-step reactions. Key steps include:

- Cyclocondensation : Reacting hydrazine derivatives with α,β-unsaturated ketones under reflux in ethanol or dimethylformamide (DMF) .

- Substituent Introduction : Allyl groups can be introduced via nucleophilic substitution or alkylation reactions. For example, using allyl bromide in the presence of a base (e.g., NaH) at 60–80°C .

- Optimization : Critical parameters include temperature control (60–100°C), solvent polarity (ethanol > DMF for slower kinetics), and catalyst selection (e.g., piperidine for aldol condensation) .

Q. Table 1: Typical Reaction Conditions for Dihydropyridazinone Synthesis

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Cyclocondensation | Ethanol, reflux, 8–12 hrs | Use anhydrous solvents |

| Allylation | Allyl bromide, NaH, THF, 60°C, 4 hrs | Monitor pH to avoid side reactions |

| Purification | Recrystallization (90% ethanol) | Slow cooling improves crystal purity |

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for the allyl group protons (δ 5.2–5.8 ppm, multiplet) and the methyl group (δ 2.1–2.3 ppm, singlet). The dihydropyridazinone ring protons appear as distinct multiplets between δ 3.0–4.5 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 165–170 ppm, while allyl carbons appear at δ 115–125 ppm .

- IR Spectroscopy : Confirm the C=O stretch at 1680–1720 cm⁻¹ and N–H stretches (if present) at 3200–3400 cm⁻¹ .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, critical for understanding solid-state reactivity .

Advanced Research Questions

Q. How can computational reaction design methodologies be applied to optimize the synthesis of this compound derivatives?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for allylation or cyclization steps .

- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) can predict intermediates and side products, reducing trial-and-error experimentation .

- Machine Learning : Train models on existing dihydropyridazinone reaction datasets to predict optimal solvent-catalyst pairs. For example, ethanol with NaH may favor allylation over DMF .

Case Study : ICReDD’s approach combines computational screening with experimental validation, achieving a 30% reduction in optimization time for similar heterocycles .

Q. What strategies are recommended for resolving contradictions in reported bioactivity data across different substituted dihydropyridazinone analogs?

Methodological Answer: Contradictions often arise from structural variations or assay conditions. Mitigation strategies include:

- Comparative Structural Analysis : Map substituent effects using a library of analogs (e.g., 4-aminophenyl vs. 4-chlorophenyl derivatives). Hydrophobic substituents may enhance membrane permeability but reduce solubility .

- Meta-Analysis : Normalize bioactivity data across studies by adjusting for variables like assay type (e.g., platelet aggregation vs. vasorelaxation) or cell lines .

Q. Table 2: Substituent Effects on Bioactivity

Q. What experimental design approaches enable systematic investigation of substituent effects on the pharmacological profile of dihydropyridazinone derivatives?

Methodological Answer:

- Factorial Design : Vary substituent position (para/meta), electronic nature (electron-withdrawing/donating), and steric bulk in a 2³ factorial matrix .

- High-Throughput Screening (HTS) : Test 50–100 derivatives simultaneously against multiple targets (e.g., COX-2, PDE3) to identify polypharmacological potential .

- QSAR Modeling : Corrogate substituent descriptors (e.g., logP, molar refractivity) with bioactivity to derive predictive equations .

Q. Example Workflow :

Synthesize derivatives with systematic substituent variations.

Screen in parallel assays (e.g., cytotoxicity, enzyme inhibition).

Use PCA (Principal Component Analysis) to cluster compounds by activity profiles .

Note on Data Integrity : Ensure all spectral and bioactivity data adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) using platforms like PubChem or institutional repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.